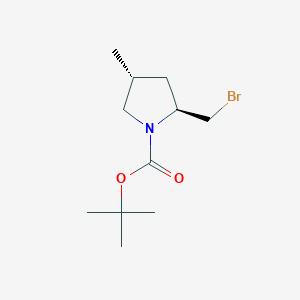
tert-Butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, a bromomethyl group, and a carboxylate group attached to a pyrrolidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride and a suitable base.
Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction Reactions: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of solvents like dichloromethane or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of amines, ethers, or thioethers, while oxidation can yield carboxylic acids or ketones.
Scientific Research Applications
tert-Butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S,4R)-2-(chloromethyl)-4-methylpyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
tert-Butyl (2S,4R)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
tert-Butyl (2S,4R)-2-(methyl)-4-methylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
tert-Butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar compounds. This uniqueness makes it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C11H20BrNO2 |
|---|---|
Molecular Weight |
278.19 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
WUARHZWSFMJLHR-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CBr |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















